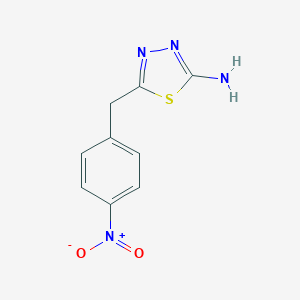

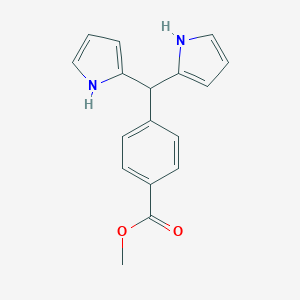

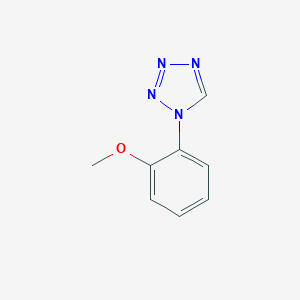

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of regioisomers of a camptothecin analog (SN-38) have been synthesized (2-, 3- and 4-nitrobenzyl) for use as potential hypoxia-activated prodrugs . Another study reported the synthesis of benzyl nitriles via ultrasound-assisted cyanation of benzyl halides with Amberlite IRA 900 supported cyanide ion under solvent-free conditions .Applications De Recherche Scientifique

Pro-médicaments activés par l'hypoxie en thérapie anticancéreuse

Les composés nitrobenzyliques sont connus pour leur application en thérapie anticancéreuse en tant que pro-médicaments activés par l'hypoxie. Le groupe nitro (-NO2) peut être réduit dans des conditions hypoxiques, qui sont courantes dans les tumeurs solides, en une amine (-NH2) ou une hydroxylamine (-NHOH), ce qui entraîne un changement de la densité électronique et de la réactivité du composé. Cette propriété est utilisée pour cibler les cellules cancéreuses plus efficacement tout en épargnant les cellules saines .

Bioremédiation et science environnementale

La voie de catabolisme des composés nitroaromatiques comme le 4-nitrotoluène implique des micro-organismes tels que Pseudomonas, qui utilisent ces composés comme leur seule source de carbone et d'azote. Ceci indique des applications potentielles des composés nitrobenzyliques dans les procédés de bioremédiation pour dégrader les polluants environnementaux .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to interact with glutathione s-transferase p .

Mode of Action

Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions, which can lead to dramatic changes in the electron density of the aromatic group . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzene sulfonamide pyrazole thio-oxadiazole derivatives, which share structural similarities with the compound , have been found to exhibit antimicrobial and antitubercular activity . This suggests that the compound may interact with biochemical pathways related to these biological processes.

Pharmacokinetics

S-(4-nitrobenzyl)glutathione, a structurally similar compound, has been found to interact with glutathione s-transferase p, which could potentially influence its pharmacokinetic properties .

Result of Action

Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions , which could potentially lead to changes in cellular redox status and influence various cellular processes.

Action Environment

The action, efficacy, and stability of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine could potentially be influenced by various environmental factors. For instance, the redox reactions undergone by nitrobenzyl derivatives are influenced by the presence of hypoxic conditions . Therefore, the compound’s action could potentially be influenced by the oxygen levels in its environment.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine are not fully understood due to the limited available research. Nitrobenzyl compounds are known to interact with various enzymes and proteins. For instance, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a nitrobenzyl compound, is known to inhibit transport of nucleosides mediated by equilibrative nucleoside transporters . It’s plausible that this compound may have similar interactions.

Cellular Effects

The cellular effects of this compound are yet to be fully explored. Nitrobenzyl compounds have been shown to have effects on various types of cells. For example, NBMPR has been found to block the efflux activity of the Breast Cancer Resistance Protein, influencing cell function .

Molecular Mechanism

Nitrobenzyl compounds are known to undergo reductive fragmentation, a process that could potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar nitrobenzyl compounds have shown that the yield of released anilines decreased over time following nitro group reduction .

Metabolic Pathways

Nitrobenzyl compounds are known to undergo reductive fragmentation, which could potentially involve various enzymes .

Transport and Distribution

Nbmpr, a nitrobenzyl compound, has been found to inhibit the transport of nucleosides, suggesting potential interactions with transporters .

Subcellular Localization

Nitrobenzyl compounds are known to interact with various cellular components, suggesting potential localization within specific cellular compartments .

Propriétés

IUPAC Name |

5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPDFKYKTMICSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350676 | |

| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247225-84-9 | |

| Record name | 5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)

![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)